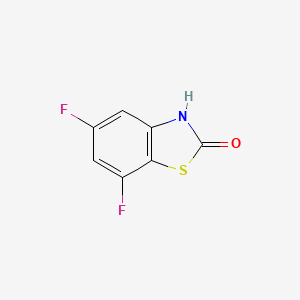

5,7-Difluoro-2(3H)-benzothiazolone

Description

Significance of Heterocyclic Compounds in Advanced Chemical Biology

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, form the backbone of a vast array of biologically active molecules. nih.govsigmaaldrich.com Their prevalence is a testament to their versatile structural and electronic properties, which allow for a wide range of interactions with biological macromolecules like proteins and nucleic acids. nih.gov Nitrogen, sulfur, and oxygen are common heteroatoms that impart specific characteristics to these rings. ossila.com In fact, it is estimated that over 85% of all biologically active drugs contain a heterocyclic ring. sigmaaldrich.com These scaffolds are integral to the structures of essential biomolecules, including DNA, vitamins, and hemoglobin, and are found in numerous pharmaceuticals, from antibiotics to anticancer agents. nih.govossila.com The unique three-dimensional shapes and distribution of charge that heterocycles can adopt make them ideal for fitting into the specific binding sites of enzymes and receptors, thereby modulating their biological activity. nih.gov

The Benzothiazolone Core: Structural Features and Research Relevance

The benzothiazolone core is a specific type of heterocyclic compound featuring a benzene (B151609) ring fused to a thiazolone ring. This scaffold is a derivative of benzothiazole (B30560), a privileged structure in medicinal chemistry known for its wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. rsc.orgepa.gov The benzothiazole nucleus and its derivatives are the subject of extensive research due to their therapeutic potential. rsc.orgnih.gov The fusion of the electron-rich benzene ring with the thiazole (B1198619) moiety creates a unique electronic environment and a rigid, planar structure that can be readily functionalized. This allows chemists to systematically modify the scaffold to optimize its interaction with specific biological targets. rsc.orgepa.gov Compounds containing this core are being investigated for uses ranging from diagnostics to treatments for neurodegenerative diseases like Alzheimer's. epa.gov

Rationales for Strategic Fluorination in Chemical Scaffolds

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a compound. This "fluorine effect" stems from the unique properties of the fluorine atom, which can dramatically alter a molecule's physicochemical and biological characteristics. Strategic fluorination can lead to improved metabolic stability, increased binding affinity for a target protein, and enhanced membrane permeability. nih.gov For instance, replacing a carbon-hydrogen (C-H) bond with a more stable carbon-fluorine (C-F) bond at a site of metabolic attack can prevent the molecule from being broken down by enzymes like Cytochrome P450, thereby increasing its bioavailability. nih.gov

Fluorine is the most electronegative element, and its incorporation into an aromatic ring, such as the benzene portion of the benzothiazolone scaffold, has profound electronic consequences. nih.gov Fluorine exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond, which can significantly lower the pKa of nearby functional groups. This makes acidic groups more acidic and basic groups less basic, which can in turn influence the molecule's solubility and ability to cross biological membranes. nih.gov While it withdraws electron density inductively, fluorine can also donate electron density through resonance (+M effect) via its lone pairs, though this effect is generally weaker. This dual electronic nature allows for fine-tuning of the electron distribution within the aromatic system, which can impact reactivity and interactions with biological targets.

From a steric perspective, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This means that replacing a hydrogen with a fluorine atom typically does not introduce significant steric hindrance, allowing the modified molecule to retain its ability to fit into a specific binding pocket. However, the C-F bond is longer than the C-H bond, and the high polarity of the C-F bond can lead to significant conformational changes through electrostatic interactions with other parts of the molecule or with a receptor. These subtle but important stereochemical influences can lock the molecule into a more biologically active conformation, thereby enhancing its potency.

Focus on 5,7-Difluoro-2(3H)-benzothiazolone: A Distinct Fluorinated Benzothiazolone Derivative

This compound represents a specific example of strategic fluorination applied to the benzothiazolone scaffold. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₃F₂NOS |

| Average Mass | 187.16 g/mol |

| Monoisotopic Mass | 186.990341 g/mol |

| Data sourced from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. |

The placement of the two fluorine atoms at the 5- and 7-positions of the benzothiazolone ring is deliberate and is anticipated to have significant consequences for the molecule's properties.

Enhanced Electron Withdrawal: The presence of two fluorine atoms on the benzene ring is expected to make the aromatic system significantly more electron-deficient compared to its non-fluorinated counterpart. This strong inductive withdrawal can enhance interactions with electron-rich pockets in target proteins and alter the acidity of the N-H proton in the thiazolone ring.

Direction of Binding Interactions: The highly polarized C-F bonds can act as hydrogen bond acceptors and engage in other dipole-based interactions. The 5,7-difluoro substitution pattern creates a specific electrostatic potential map on the surface of the benzene ring, which can guide the orientation of the molecule within a binding site to achieve optimal interactions with a biological target. Research on related difluorinated benzothiadiazoles for use in organic electronics has shown that this type of substitution effectively lowers the energy levels of the molecule's frontier orbitals, a property that is also highly relevant for modulating drug-receptor interactions.

Blocking Metabolic Sites: The C5 and C7 positions on the benzene ring could be susceptible to metabolic oxidation. By placing chemically robust fluorine atoms at these sites, the metabolic stability of the molecule is expected to increase, potentially leading to a longer duration of action in a biological system.

Overview of Current Research Trajectories for Fluorinated Benzothiazolone Derivatives

The introduction of fluorine atoms into organic molecules can profoundly alter their properties, and the benzothiazole scaffold is no exception. Fluorination is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of a compound. researchgate.net In the context of benzothiazolones, research has shown that the incorporation of fluorine can lead to enhanced biological activities. researchgate.net For instance, fluorinated benzothiazole derivatives have been investigated for their potential as potent anticancer agents. nih.gov The position of the fluorine substituent on the benzothiazole ring is crucial and can significantly influence the compound's activity. pharmacyjournal.inresearchgate.net Current research is actively exploring how different fluorination patterns on the benzothiazole core can be exploited to develop new therapeutic agents and functional materials. researchgate.netresearchgate.net

While the broader class of fluorinated benzothiazolones is a subject of active research, detailed scientific literature on the specific isomer, this compound, is limited. The available information is primarily confined to its identification and basic chemical properties, as cataloged by chemical suppliers.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 898747-61-0 | aablocks.comechemi.comepa.govbuyersguidechem.com |

| Molecular Formula | C₇H₃F₂NOS | echemi.com |

| Molecular Weight | 187.17 g/mol | echemi.com |

| Exact Mass | 187.17 g/mol | echemi.com |

| Synonyms | 2(3H)-Benzothiazolone, 5,7-difluoro-; 5,7-Difluorobenzo[d]thiazol-2(3H)-one; 5,7-Difluoro-1,3-benzothiazol-2-ol | echemi.comchem960.com |

As indicated by the available data, this compound is cataloged as a bulk drug intermediate, suggesting its potential role as a building block in the synthesis of more complex molecules. echemi.com However, specific research detailing its synthesis, reactivity, and biological profile is not extensively reported in publicly accessible scientific journals. The research on related compounds, such as 6-fluoro-7-substituted-2-aminobenzothiazoles, highlights the ongoing interest in the synthesis and biological evaluation of fluorinated benzothiazole derivatives for their potential anti-inflammatory, analgesic, and CNS depressant properties. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-difluoro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NOS/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKYBFIFIQDUBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)S2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601297191 | |

| Record name | 5,7-Difluoro-2(3H)-benzothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898747-61-0 | |

| Record name | 5,7-Difluoro-2(3H)-benzothiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898747-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Difluoro-2(3H)-benzothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5,7 Difluoro 2 3h Benzothiazolone and Its Derivatives

Strategies for Constructing the 2(3H)-Benzothiazolone Ring System

The formation of the 2(3H)-benzothiazolone scaffold is a critical step that relies on efficient cyclization reactions. The success of these reactions is intrinsically linked to the design and availability of appropriately substituted precursors.

The most prevalent strategy for constructing the 2(3H)-benzothiazolone core involves the cyclization of an ortho-aminothiophenol derivative. This key intermediate contains the necessary amine and thiol functionalities in the correct proximity to form the fused heterocyclic ring. The reaction is completed by introducing a one-carbon electrophile that forms the carbonyl group of the lactam ring.

Several types of reagents can serve as the C1 synthon for this cyclization:

Phosgene (B1210022) and its Equivalents: Reagents like phosgene (COCl₂), diphosgene, or triphosgene (B27547) are highly effective but pose significant handling risks due to their toxicity.

Carbamates and Carbonates: Safer alternatives include the use of dialkyl carbonates or chloroformates.

Urea (B33335) and Isocyanates: Reaction with urea or potassium isocyanate can also lead to the desired ring system, often proceeding through a thiourea (B124793) intermediate.

Oxidative Carbonylation: Modern methods may involve transition-metal-catalyzed oxidative carbonylation using carbon monoxide.

A common and well-established method is the reaction of a 2-aminothiophenol (B119425) with a carbonylating agent. For instance, the general synthesis of 2(3H)-benzothiazolones can be achieved by treating the corresponding 2-aminothiophenol with agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or ethyl chloroformate. Another approach involves the intramolecular cyclization of related precursors, such as N-(2-chlorophenyl)benzothioamides, which can be catalyzed by copper complexes. chemicalbook.com Visible-light-mediated, transition-metal-free methods have also been developed for the cyclization of thiobenzanilides to form the benzothiazole (B30560) ring, which can be a precursor to the desired benzothiazolone. google.com

The table below summarizes common cyclization strategies.

| Precursor | Reagent/Catalyst | Product | Key Features |

| 2-Aminothiophenol | Phosgene or equivalents | 2(3H)-Benzothiazolone | High reactivity, toxic reagent |

| 2-Aminothiophenol | 1,1'-Carbonyldiimidazole (CDI) | 2(3H)-Benzothiazolone | Milder, safer alternative to phosgene |

| 2-Aminothiophenol | Urea | 2(3H)-Benzothiazolone | High temperature, cost-effective |

| N-(2-halophenyl)thioamide | Copper(II) catalyst | 2-Substituted Benzothiazole | Intramolecular C-S bond formation chemicalbook.com |

| Thiobenzanilide | Visible light, photosensitizer | 2-Substituted Benzothiazole | Mild, metal-free conditions google.com |

The most logical and efficient route to 5,7-Difluoro-2(3H)-benzothiazolone is through the synthesis and cyclization of its corresponding precursor, 2-amino-3,5-difluorobenzenethiol . However, the synthesis of this specific trifunctional aromatic compound is challenging and not widely reported. A plausible synthetic pathway would likely begin with a commercially available, appropriately fluorinated starting material, such as 3,5-difluoroaniline (B1215098).

A hypothetical, multi-step synthesis could proceed as follows:

Nitration: Electrophilic nitration of 3,5-difluoroaniline to introduce a nitro group. The directing effects of the amino and fluoro groups would need to be carefully controlled to achieve the desired 2-nitro-3,5-difluoroaniline isomer.

Diazotization and Thiolation: The amino group of the resulting nitroaniline would then be converted to a thiol. This is typically achieved through a Sandmeyer-type reaction. The amine is first diazotized with sodium nitrite (B80452) under acidic conditions. The resulting diazonium salt can then be reacted with a sulfur source, such as potassium ethyl xanthate, followed by hydrolysis to yield the thiophenol.

Nitro Group Reduction: The final step to obtain the key precursor is the reduction of the nitro group to an amine. This can be accomplished using various reducing agents, such as tin(II) chloride, catalytic hydrogenation, or iron powder in acetic acid. google.compatsnap.com

The instability of aminothiophenols, which are prone to oxidation to form disulfides, presents a significant challenge. quickcompany.in Therefore, these precursors are often generated in situ or used immediately after isolation. prepchem.comijpsonline.com

Regioselective Functionalization Techniques for 5,7-Difluoro Substitution

Introducing substituents onto the benzothiazole core with high regioselectivity is a formidable task. While building the molecule from an already fluorinated precursor is often preferred, late-stage functionalization techniques are an area of active research.

Direct electrophilic fluorination of the 2(3H)-benzothiazolone ring to achieve the 5,7-difluoro substitution pattern is highly challenging. The benzothiazolone ring system is electron-rich, and electrophilic aromatic substitution reactions would typically be directed by the activating amino and sulfur groups. Achieving selective substitution at positions 5 and 7, while avoiding reaction at other activated sites, would likely result in a mixture of products.

Therefore, the introduction of fluorine atoms is almost exclusively accomplished at the precursor stage. For example, starting with 1,3,5-trichlorobenzene, a series of reactions involving fluorination, nitration, and reduction can yield 3,5-difluoroaniline, a key starting material. google.com The use of powerful fluorinating agents like Selectfluor for the electrophilic fluorination of keto ester intermediates has also been demonstrated in the synthesis of other complex fluorinated molecules and could be adapted for precursor synthesis. nih.gov

Directed Ortho Metalation (DOM) is a powerful strategy for the regioselective functionalization of aromatic rings. sigmaaldrich.comtandfonline.com This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (e.g., n-butyllithium), facilitating deprotonation at the adjacent ortho position. This generates a lithiated intermediate that can be trapped with various electrophiles.

For the 2(3H)-benzothiazolone scaffold, several DOM strategies could be envisioned:

N-H as a Directing Group: The acidic N-H proton of the lactam can be deprotonated first. The resulting amide may then direct a second lithiation event at the C-7 position due to its proximity.

N-Protecting Groups as DMGs: An alternative involves protecting the nitrogen with a suitable DMG, such as a carbamate (B1207046) or pivaloyl group. These groups are known to be effective DMGs and would be expected to direct lithiation specifically to the C-7 position.

C-H Borylation: Iridium-catalyzed C-H borylation has emerged as a versatile method for functionalizing heterocycles like 2,1,3-benzothiadiazole (B189464) (BTD). quickcompany.inprepchem.com This method allows for the regioselective installation of a boronate ester, which can then be used in subsequent cross-coupling reactions (e.g., Suzuki coupling) to introduce a wide range of substituents. A similar strategy could potentially be applied to the benzothiazolone system to functionalize the C-H bonds at positions 5 and 7.

The table below outlines potential DOM and C-H functionalization strategies.

| Strategy | Directing Group (DMG) | Position Functionalized | Reagent | Electrophile (E+) |

| DOM | N-H (amide) | C-7 | 2 eq. n-BuLi | I₂, Br₂, F-source |

| DOM | N-Boc, N-Piv | C-7 | n-BuLi or s-BuLi | I₂, Br₂, F-source |

| C-H Borylation | N/A | C-5, C-7 (potential) | Ir-catalyst, B₂pin₂ | N/A (forms boronate) |

Aryne chemistry offers a powerful method for derivatizing aromatic rings through the generation of highly reactive aryne intermediates. prepchem.comnih.gov These intermediates can undergo various cycloaddition reactions or be trapped by nucleophiles. While much of the recent research has focused on BTD-based arynes, the principles are applicable to the benzothiazole framework. quickcompany.inijpsonline.com

To generate a 5,7-difunctionalized benzothiazolone via an aryne intermediate, one could envision a precursor such as a 6-substituted-5-halo-7-triflate-2(3H)-benzothiazolone. Treatment with a fluoride (B91410) source (e.g., CsF) would trigger elimination to form a 6,7-benzothiazolyne. The regioselectivity of subsequent nucleophilic attack on the aryne is often predictable, favoring the more electrophilic carbon of the strained triple bond. prepchem.comijpsonline.com This approach could theoretically allow for the introduction of a fluorine atom at C-7 and another substituent at C-5 in a controlled manner, although it represents a highly advanced and synthetically demanding route.

Synthesis of Derivatized 5,7-Difluoro-2(3H)-benzothiazolones

The derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Key strategies focus on modifications at the nitrogen atom, the 2-position of the heterocyclic ring, and the introduction of diverse side chains.

The nitrogen atom of the benzothiazolone ring serves as a key handle for introducing a variety of substituents. N-alkylation and N-acylation reactions are fundamental transformations used to synthesize a wide array of derivatives.

N-Alkylation: The introduction of alkyl groups at the nitrogen atom can significantly impact the lipophilicity and, consequently, the cell permeability and pharmacokinetic profile of the resulting compounds. General methods for N-alkylation of benzothiazolones involve the reaction of the parent benzothiazolone with an alkyl halide in the presence of a base. For instance, the synthesis of N-alkylated benzothiazolone derivatives can be achieved using various alkylating agents, as depicted in the following table.

| Reagent/Catalyst | Reaction Conditions | Product Type |

| Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetone) | N-Alkyl-benzothiazolones |

| Mitsunobu Reaction (DIAD, PPh3) | Alcohol | N-Alkyl-benzothiazolones |

N-Acylation: N-acylation introduces an acyl group, which can act as a bioisostere for other functional groups or serve as a linker for conjugation to other molecules. The synthesis of N-acylated benzothiazolones is typically accomplished by reacting the benzothiazolone with an acyl chloride or anhydride (B1165640) in the presence of a base or a catalyst.

| Reagent/Catalyst | Reaction Conditions | Product Type |

| Acyl chloride or Anhydride | Base (e.g., Pyridine, Triethylamine) | N-Acyl-benzothiazolones |

While the 2-position of the 2(3H)-benzothiazolone is a carbonyl group, derivatization often proceeds via the tautomeric 2-hydroxybenzothiazole (B105590) form. This allows for reactions typical of hydroxyl groups, such as etherification. Furthermore, the 2-position can be modified by first converting the benzothiazolone to a 2-chlorobenzothiazole, which then serves as a versatile intermediate for nucleophilic substitution reactions.

| Intermediate | Reagent | Product Type |

| 2-Chlorobenzothiazole | Amines, Thiols, Alcohols | 2-Amino, 2-Thio, 2-Alkoxy-benzothiazoles |

Schiff bases derived from 2-aminobenzothiazoles are a well-established class of compounds with a broad spectrum of biological activities. researchgate.netalayen.edu.iq The synthesis involves the condensation of a 2-aminobenzothiazole (B30445) with an aldehyde or a ketone, often under acidic or basic catalysis. niscpr.res.injocpr.com While the direct starting material is a 2-aminobenzothiazole, this highlights a key synthetic route to a class of derivatives accessible from the benzothiazole scaffold. The imine or azomethine group (-C=N-) is a key pharmacophore in these molecules. jocpr.com

The general synthesis of Schiff bases from 2-aminobenzothiazoles can be summarized as follows:

| Reactants | Reaction Conditions | Product |

| 2-Aminobenzothiazole, Aldehyde/Ketone | Ethanol, Reflux | Schiff Base |

| 2-Aminobenzothiazole, Aldehyde | Mo-Al2O3 composite, p-toluenesulphonic acid, Room Temperature | Schiff Base niscpr.res.in |

The reactivity of the 2-aminobenzothiazole can be influenced by its nucleophilicity, with aromatic aldehydes often being preferred electrophiles. researchgate.net

To explore a wider chemical space and enhance biological targeting, complex side chains and conjugates are introduced to the benzothiazolone core. This can be achieved by attaching moieties with multiple functional groups or by linking the benzothiazolone to other pharmacophores. The nomenclature of these complex structures follows IUPAC rules, where the complex substituent is named as a derivative of the primary chain or ring system. stackexchange.comorganicmystery.comyoutube.comyoutube.com For instance, a side chain containing both an alkyl and a hydroxyl group would be named systematically to indicate the position of each functional group.

The synthesis of such complex derivatives often involves multi-step reaction sequences, utilizing the functional handles introduced through N-alkylation, N-acylation, or substitution at other positions of the benzothiazole ring.

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically active molecules to minimize environmental impact. This includes the use of safer solvents, energy-efficient reaction conditions, and catalytic methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to the synthesis of various benzothiazolone derivatives. nih.gov The use of microwave irradiation can significantly reduce the time required for reactions such as N-alkylation and the formation of heterocyclic rings. nih.govscielo.brscielo.br For example, the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives was achieved rapidly and efficiently under microwave irradiation. nih.gov

| Reaction Type | Conventional Heating Time | Microwave Irradiation Time |

| Synthesis of Benzothiazolone Derivatives | Several hours | 5-15 minutes scielo.br |

The use of green solvents like glycerol (B35011) in microwave-assisted synthesis further enhances the environmental friendliness of the process. researchgate.net

Use of Ionic Liquids in Benzothiazolone Synthesis

The development of environmentally conscious synthetic procedures has become a significant focus in modern chemistry. mdpi.com In this context, ionic liquids (ILs) have emerged as promising alternatives to traditional volatile organic solvents for the synthesis of heterocyclic compounds, including the benzothiazolone core. mdpi.com Their unique properties, such as low vapor pressure, high thermal stability, and potential for recyclability, make them attractive as both reaction media and catalysts. mdpi.com

The synthesis of the benzothiazole scaffold, the parent structure of benzothiazolones, is often achieved through the condensation of a 2-aminothiophenol with a carbonyl-containing compound. mdpi.com Research has demonstrated the efficacy of various ionic liquids in catalyzing this transformation. For instance, 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) has been used as a recyclable, solvent-free medium for the microwave-assisted condensation of 2-aminothiophenol with aromatic aldehydes to produce 2-arylbenzothiazoles. organic-chemistry.org Similarly, 1-butylimidazole (B119223) tetrafluoroborate (B81430) and 1,3-dibutylimidazole tetrafluoroborate have been shown to be efficient catalyst systems for the condensation of 2-aminobenzenethiol with aromatic acid chlorides at room temperature. mdpi.com

Brønsted acidic ionic liquids (BAILs) have also been developed as efficient, heterogeneous catalysts. A BAIL gel, for example, has been successfully employed for the synthesis of benzothiazoles, among other heterocycles, under solvent-free conditions. acs.org This method offers high yields and the significant advantage of catalyst recyclability without a substantial loss of activity over multiple runs. acs.org The mechanism in these acid-catalyzed reactions generally involves the activation of the carbonyl group by the acidic catalyst, which promotes the nucleophilic attack by the amino group of the 2-aminothiophenol. mdpi.com

While these methods are reported for general benzothiazole and benzothiazolone synthesis, the principles are directly applicable to the preparation of fluorinated analogs like this compound. The use of a difluorinated 2-aminothiophenol precursor in these ionic liquid-based systems would be a viable route to the target compound. The key advantages of using ionic liquids in this context are summarized in the table below.

| Feature of Ionic Liquid Use | Description | Research Finding |

| Catalytic Activity | ILs can act as catalysts, often eliminating the need for additional, sometimes toxic, metal or acid catalysts. mdpi.com | A Brønsted acidic ionic liquid gel provided high yields of benzothiazoles in the absence of other solvents or catalysts. acs.org |

| Recyclability | Due to their low volatility and immiscibility with many organic solvents, ILs can often be recovered and reused for several reaction cycles. organic-chemistry.orgacs.org | The BAIL gel catalyst was reused for five runs without significant loss of catalytic activity. acs.org |

| Green Chemistry | The use of ILs can lead to more environmentally benign processes by replacing volatile organic compounds (VOCs). mdpi.comnanomaterchem.com | Syntheses are often performed under solvent-free conditions, reducing waste. organic-chemistry.orgacs.org |

| Reaction Conditions | Reactions in ILs can often be performed under milder conditions, such as lower temperatures or shorter reaction times. mdpi.com | Microwave-assisted synthesis in [pmIm]Br significantly accelerates the reaction. organic-chemistry.org |

These findings underscore the potential of ionic liquids to provide efficient and sustainable pathways for the synthesis of this compound and its derivatives.

Total Synthesis and Chemical Modification of Fluorinated Benzothiazolone Analogs

The total synthesis of complex molecules and the chemical modification of existing scaffolds are cornerstones of medicinal chemistry and materials science. For fluorinated benzothiazolones, synthetic strategies often focus on creating versatile building blocks that can be further elaborated. nih.govresearchgate.net While a specific total synthesis for this compound is not detailed in the reviewed literature, the synthesis and modification of closely related fluorinated benzothiazole analogs provide a clear blueprint for accessing such compounds and their derivatives.

A significant strategy involves the synthesis of α-fluoro-1,3-benzothiazol-2-yl sulfones. nih.gov These compounds serve as crucial synthons for introducing fluoro-olefin groups into molecules via the modified Julia olefination. nih.govresearchgate.net The synthesis begins with a benzothiazolyl sulfone, which undergoes deprotonation followed by electrophilic fluorination. nih.gov A critical aspect of this fluorination step is the use of heterogeneous reaction conditions, as homogeneous conditions were found to be ineffective. nih.gov

Once prepared, these α-fluoro-1,3-benzothiazol-2-yl sulfones can be condensed with a variety of aldehydes and ketones. This reaction proceeds to afford high yields of regiospecifically fluorinated olefins, demonstrating a powerful method for chemical modification. nih.gov This two-step process—fluorination followed by olefination—represents a general and high-yield approach for creating complex fluorinated molecules from a benzothiazole core. nih.gov

Further functionalization of fluorinated benzothiazole systems has been explored to create precursors for other important chemical moieties. For example, functionalized benzothiazolyl sulfones have been used to prepare key intermediates for fluoroaminosulfones. nih.gov This involves the preparation of a fluorovinyl sulfone, which can then undergo an aza-Michael addition reaction with various amines, including aliphatic amines, aromatic amines, and amino acid esters. nih.gov This pathway highlights the versatility of the fluorinated benzothiazole scaffold in accessing a diverse range of functionalized and potentially bioactive molecules.

The table below summarizes key findings related to the synthesis and modification of these fluorinated analogs.

| Synthetic Strategy | Key Intermediate | Subsequent Reaction | Resulting Structure |

| Fluoro-Julia Olefination | α-Fluoro 1,3-benzothiazol-2-yl sulfone nih.gov | Condensation with aldehydes/ketones nih.gov | Regiospecifically fluorinated olefins nih.gov |

| Aza-Michael Addition | Fluorovinyl sulfone derived from a benzothiazolyl sulfone nih.gov | Addition of various amines nih.gov | Precursors to aminofluoroolefins nih.gov |

These synthetic and modificational strategies are instrumental in the field of fluorine chemistry. The introduction of fluorine atoms into the benzothiazolone ring, as in this compound, or into side chains via methods like the fluoro-Julia olefination, can profoundly alter the physicochemical and biological properties of the resulting molecules. researchgate.netnih.gov The ability to synthesize and chemically modify these fluorinated benzothiazolone analogs is crucial for the development of new pharmaceuticals and advanced materials.

Computational Chemistry and Molecular Modeling Investigations of 5,7 Difluoro 2 3h Benzothiazolone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of 5,7-Difluoro-2(3H)-benzothiazolone at the electronic level.

In the case of this compound, the introduction of two highly electronegative fluorine atoms at the C5 and C7 positions of the benzene (B151609) ring is expected to have a profound impact on the molecule's electronic properties. These fluorine atoms act as strong electron-withdrawing groups, which can:

Influence Molecular Geometry: Alter bond lengths and angles within the benzothiazole (B30560) core compared to the unsubstituted parent molecule.

Modify Charge Distribution: Induce a significant redistribution of electron density, creating more polarized regions within the molecule. This is visualized through Molecular Electrostatic Potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov

Enhance Stability: The stability of different conformers and tautomers can be assessed by comparing their total electronic energies, with lower energies indicating greater stability.

Theoretical studies on related benzothiazole structures have demonstrated that DFT is effective in optimizing geometries and investigating electronic properties, providing a reliable foundation for understanding the specific effects of difluorination in this compound. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests the molecule is more reactive and can be more easily polarized. nih.govccsenet.org

Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Representative Benzothiazole Derivatives (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Benzothiazole Derivative 1 | -6.89 | -2.16 | 4.73 | nih.gov |

| Benzothiazole Derivative 2 | -7.14 | -2.68 | 4.46 | nih.gov |

| Benzothiazole Derivative 3 | -6.98 | -2.35 | 4.63 | nih.gov |

| 2-Methylbenzothiazole | -6.32 | -0.81 | 5.51 | nih.gov |

The 2(3H)-benzothiazolone core can exist in different tautomeric forms, primarily the lactam (keto) and lactim (enol) forms. The equilibrium between these tautomers is a critical aspect of the molecule's chemistry, as each form possesses distinct structural and electronic properties.

Lactam (Amide) form: Characterized by a carbonyl group (C=O) at the 2-position and a proton on the nitrogen atom (N-H).

Lactim (Imidic acid) form: Characterized by a hydroxyl group (O-H) at the 2-position and a double bond between the nitrogen and the C2 carbon (C=N). This is also known as 2-hydroxybenzothiazole (B105590).

Computational studies using DFT can predict the relative stabilities of these tautomers by calculating their total energies in different environments, such as in the gas phase or in various solvents using models like the Polarizable Continuum Model (PCM). nih.gov For most 2-substituted benzothiazole and related heterocyclic systems, theoretical calculations have shown that the thione or keto (lactam) form is generally more stable than the thiol or enol (lactim) form. researchgate.net This stability can be influenced by substituents on the benzene ring and by the polarity of the solvent. A detailed conformational analysis would also investigate the rotation of substituents and the planarity of the ring system to identify the lowest energy conformer.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for predicting the photophysical properties of fluorescent molecules. These calculations can predict absorption and emission wavelengths, oscillator strengths, and the rate constants of radiative (fluorescence) and non-radiative decay pathways. nih.gov

The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is a key parameter for fluorescent probes. It is determined by the competition between radiative decay (kf) and non-radiative decay (knr) from the excited state. Computational studies can help rationalize how structural modifications, such as the introduction of fluorine atoms, influence these rates. For instance, rigidifying the molecular skeleton is a known strategy to enhance emission by limiting vibrations that contribute to non-radiative decay. The electron-withdrawing nature of the fluorine atoms in this compound can significantly alter the energy of the excited state and its decay pathways, potentially leading to changes in fluorescence intensity and wavelength.

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a biological target, typically a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. This score, often expressed as a negative value (e.g., in kcal/mol), estimates the binding free energy, with more negative values indicating a more favorable interaction.

Docking studies on various benzothiazole derivatives have been performed against numerous biological targets, including enzymes and receptors implicated in a range of diseases. These studies identify key interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds: Interactions between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic Interactions: Between nonpolar regions of the ligand and the protein.

Pi-stacking and Pi-cation Interactions: Involving the aromatic rings of the benzothiazole core.

For this compound, docking simulations would predict its binding mode within a target's active site. The fluorine atoms could participate in specific interactions, such as forming halogen bonds or engaging in electrostatic interactions with receptor residues, thereby influencing binding affinity and selectivity. The results of these simulations are crucial for structure-based drug design, providing a rationale for synthesizing new derivatives with improved potency.

Illustrative Molecular Docking Results for Benzothiazole Derivatives Against Various Targets

| Compound Series | Protein Target | Scoring Function | Range of Docking Scores | Key Interacting Residues (Examples) | Reference |

|---|---|---|---|---|---|

| N-substituted thiazoles | FabH | MolDock Score | -102 to -144 | Not Specified | |

| Benzothiazole derivatives | E. coli Dihydroorotase | Glide Docking Score | -4.57 to -7.37 | LEU222, ASN44 | |

| Benzothiazole derivatives | GABA-AT (1OHV) | MolDock Score | -104 to -121 | N-Glu109, N-Asn110, O-Cys47 | |

| Benzothiazole hybrids | VEGFR-2 | Binding Energy (kcal/mol) | -8.91 to -10.12 | Cys919, Asp1046 |

Identification of Binding Sites and Key Interacting Residues

The identification of binding sites and the specific amino acid residues involved in the interaction between a ligand and its target protein is fundamental to understanding its mechanism of action. For benzothiazole derivatives, molecular docking studies have been instrumental in revealing these critical interactions. While specific docking studies for this compound are not readily found, research on similar fluorinated benzothiazoles targeting various enzymes allows for the prediction of its likely binding modes.

For instance, in the context of enzyme inhibition, the benzothiazole core often orients itself within a hydrophobic pocket of the active site. The fluorine atoms at the 5 and 7 positions of the benzothiazole ring are expected to enhance these interactions through favorable hydrophobic and halogen bonding. The nitrogen and sulfur atoms of the thiazole (B1198619) ring, along with the carbonyl group of the lactam, are potential hydrogen bond acceptors or donors, anchoring the molecule to specific residues.

A hypothetical representation of key interactions, based on studies of related compounds, is presented in the table below:

| Interaction Type | Potential Interacting Residues (Example Target: Kinase) | Role of this compound Moiety |

| Hydrogen Bonding | Cysteine, Glutamate, Aspartate, Serine | The carbonyl oxygen and thiazole nitrogen can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. |

| Hydrophobic Interactions | Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan | The benzene ring of the benzothiazole core fits into hydrophobic pockets. |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine | The aromatic benzothiazole ring system can engage in stacking interactions with aromatic amino acid residues. |

| Halogen Bonding | Carbonyl oxygen of the peptide backbone, Serine, Threonine | The fluorine atoms at positions 5 and 7 can form halogen bonds with electron-donating atoms in the protein. |

These interactions collectively contribute to the binding affinity and specificity of the compound for its biological target. The precise nature and geometry of these interactions would be definitively determined through dedicated molecular docking and crystallography studies of this compound with its specific protein targets.

Conformational Dynamics of this compound within Biological Environments

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes that this compound and its target protein undergo upon binding. These simulations can reveal the stability of the ligand-protein complex, the flexibility of the ligand within the binding site, and the role of solvent molecules in mediating interactions.

Key insights from MD simulations on related benzothiazole systems include:

Stability of Binding Pose: Analysis of the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time can confirm the stability of the docked conformation.

Interaction Fingerprints: MD simulations allow for the monitoring of the persistence of key interactions (hydrogen bonds, hydrophobic contacts) over time, providing a more accurate assessment of their importance.

Solvent Accessibility: The simulations can quantify the extent to which different parts of the molecule are exposed to the solvent, which has implications for its pharmacokinetic properties.

While specific MD simulation data for this compound is not available, the general principles derived from simulations of similar small molecules suggest that its binding would be a dynamic process, with the compound exploring a range of low-energy conformations within the binding pocket to optimize its interactions.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency and selectivity. For this compound, SAR modeling would focus on understanding how modifications to its structure, particularly the fluorine substitutions, influence its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. thaiscience.info These models use molecular descriptors to quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

For a series of fluorinated benzothiazolones, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogs with varying substitutions would be synthesized and their biological activities (e.g., IC50 values) determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound.

Model Development: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

A hypothetical QSAR model for a series of benzothiazolone derivatives might take the following form:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3*(LUMO Energy)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the other terms are molecular descriptors.

The following table illustrates the types of descriptors that would be relevant in a QSAR study of fluorinated benzothiazolones and their potential impact on activity:

| Descriptor Class | Example Descriptors | Potential Influence on Biological Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the molecule and its ability to form certain interactions. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | The size and shape of the molecule determine its fit within the binding site. |

| Hydrophobic | LogP, Water-accessible surface area | Hydrophobicity is often correlated with cell permeability and binding to hydrophobic pockets in proteins. |

| Topological | Connectivity indices, Wiener index | These descriptors encode information about the branching and connectivity of the molecule. |

QSAR studies on related benzothiazole series have highlighted the importance of hydrophobicity and electronic properties in determining their activity. thaiscience.info The presence of hydrophobic groups on the benzothiazole scaffold has been shown to potentiate anticancer activity in some studies. thaiscience.info

Pharmacophore Modeling for Fluorinated Benzothiazolone Derivatives

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. nih.gov Pharmacophore modeling is a powerful tool for identifying the key chemical features responsible for a compound's biological activity and for virtual screening of large compound libraries. dovepress.com

A pharmacophore model for a series of active fluorinated benzothiazolone derivatives would likely include the following features:

Hydrogen Bond Acceptor: The carbonyl oxygen of the lactam and potentially one of the fluorine atoms.

Hydrogen Bond Donor: The N-H group of the lactam.

Aromatic Ring: The benzene ring of the benzothiazole core.

The table below outlines a hypothetical pharmacophore model for a fluorinated benzothiazolone derivative targeting a specific enzyme:

| Pharmacophoric Feature | Corresponding Chemical Group in this compound |

| Aromatic Ring | The fused benzene ring. |

| Hydrogen Bond Acceptor 1 | The carbonyl oxygen at position 2. |

| Hydrogen Bond Donor | The hydrogen atom on the nitrogen at position 3. |

| Hydrophobic Center | The difluorinated benzene ring. |

Such a model, once validated, can be used as a 3D query to search for novel compounds with a similar arrangement of these key features, potentially leading to the discovery of new active molecules. nih.gov

In Silico Screening and Virtual Library Design for Novel Fluorinated Benzothiazolone Analogs

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net This approach is significantly faster and more cost-effective than experimental high-throughput screening.

For the discovery of novel fluorinated benzothiazolone analogs, virtual screening could be employed in two main ways:

Ligand-Based Virtual Screening: This approach uses a known active molecule or a pharmacophore model as a template to search for similar compounds in a database.

Structure-Based Virtual Screening: This method, also known as molecular docking, involves docking a library of compounds into the three-dimensional structure of the target protein and scoring their binding affinity.

The design of a virtual library of novel fluorinated benzothiazolone analogs would involve systematically modifying the core structure of this compound. This could include:

Introducing various substituents at the nitrogen atom of the lactam ring.

Altering the substitution pattern of the fluorine atoms on the benzene ring.

Replacing the fluorine atoms with other halogen or functional groups.

The table below illustrates a potential virtual library design strategy starting from the this compound scaffold:

| Scaffold Position for Modification | Type of Modification | Rationale |

| N3-position | Alkyl chains, aromatic rings, heterocyclic systems | To explore additional binding pockets and improve pharmacokinetic properties. |

| Aromatic Ring | Shifting fluorine positions (e.g., 4,6-difluoro) | To fine-tune electronic properties and explore different halogen bonding patterns. |

| Aromatic Ring | Replacing fluorine with chlorine or bromine | To investigate the effect of halogen size and polarizability on binding affinity. |

| Aromatic Ring | Addition of other small functional groups | To introduce new interaction points (e.g., hydrogen bond donors/acceptors). |

Once designed, this virtual library can be screened against one or more biological targets using the methods described above. The most promising hits from the virtual screen can then be synthesized and subjected to experimental validation, accelerating the discovery of novel and potent fluorinated benzothiazolone-based therapeutic agents.

Structure Activity Relationship Sar Investigations of 5,7 Difluoro 2 3h Benzothiazolone Derivatives

Impact of Fluorine Position and Number on Biological Activities

The strategic placement of fluorine on the benzothiazole (B30560) ring is a critical determinant of biological activity. Fluorine's high electronegativity and small size allow it to act as a hydrogen isostere while profoundly altering the electronic landscape of the molecule. nih.gov These changes can enhance interactions with biological targets and improve pharmacokinetic properties.

Research on fluorinated benzothiazoles has shown that both the position and number of fluorine substituents are crucial. For instance, the presence of a fluorine atom at the C6 position has been found to improve the cytotoxic activity of N-alkylbromo-benzothiazoles against certain cancer cell lines. researchgate.net A study comparing various halogen substitutions found that a chlorine atom at the 6th position resulted in a more significant increase in bioactivity than a fluorine substitution at the 5th position, highlighting the sensitivity of activity to the specific location and nature of the halogen. nih.gov

Influence of Substituents at the N3 Position of 2(3H)-Benzothiazolone

The nitrogen atom at the N3 position of the 2(3H)-benzothiazolone ring is a common site for chemical modification, allowing for the introduction of various side chains that can probe the binding pockets of target proteins. SAR studies on sigma receptor ligands have demonstrated that the nature of the N3-substituent is pivotal for both affinity and selectivity. mdpi.com

A key variable is the length of the alkyl linker chain connecting the benzothiazolone core to a terminal functional group, often a cyclic amine. Studies involving linker lengths of three to six methylene units attached to an azepane ring showed that all derivatives maintained good affinity for sigma receptors. nih.gov Notably, analogues with shorter linkers (three or four carbons) displayed high affinity for the σ-1 subtype (Ki = 4.1 nM and 3.2 nM, respectively) with moderate selectivity over the σ-2 subtype. nih.gov This suggests that an optimal distance between the benzothiazolone scaffold and the terminal amine is crucial for effective receptor engagement.

The data below illustrates the effect of linker length on binding affinity for σ-1 receptors.

Table 1: Effect of N3-linker length on sigma receptor binding affinity. Data sourced from Bioorganic & Medicinal Chemistry Letters, 2013. nih.gov

Effects of Substitutions on the Benzenoid Ring (Positions 4, 6, 7)

Modification of the benzenoid portion of the benzothiazolone ring (positions 4, 5, 6, and 7) is another key strategy for optimizing biological activity. The electronic properties and steric bulk of substituents in this region can dictate the molecule's interaction with its biological target.

Studies on various benzothiazole derivatives have provided insights into these effects. For instance, in a series of antimicrobial thiazolidinone derivatives, replacing a 6-trifluoromethoxy (6-OCF3) group with a 6-chloro (6-Cl) substituent led to a 2.5-fold improvement in activity against S. aureus and MRSA. nih.gov This indicates that for this particular scaffold, a less bulky and strongly electron-withdrawing group at C6 is favorable for antibacterial action.

In another study, Free-Wilson analysis on a set of 2-styryl benzothiazolium salts provided calculated activity contributions for different substituents. amazonaws.com While the contributions were not exceptionally high, they offer a quantitative comparison of the influence of various groups at positions 4 and 6.

The table below summarizes these findings.

Table 2: Influence of benzenoid ring substituents on the biological activity of benzothiazole derivatives. Data sourced from Molecules, 2021 nih.gov and Arkivoc, 2008. amazonaws.com

These findings collectively suggest that the electronic nature of substituents on the benzenoid ring is a fine-tuning element for activity, with electron-withdrawing groups often being beneficial.

Role of the 2-Position Substituent on Molecular Interactions and Activity

While the parent compound is a 2(3H)-benzothiazolone , implying a carbonyl group at the C2 position, many SAR studies explore derivatives where this oxygen is replaced with other functionalities, such as sulfur (thione) or a substituted imino group. researchgate.net The C2 position is a crucial anchor point, and modifications here directly impact the core pharmacophore.

Replacing the 2-oxo group with a 2-thiol, which is then further substituted, has been a productive strategy. In one study, introducing N-methylpiperazine-phenyl groups at the 2-position of a 2-mercaptobenzothiazole (B37678) scaffold was explored to improve the poor solubility of lead anticancer compounds. chim.it This modification successfully enhanced solubility while maintaining comparable antiproliferative activity. chim.it

Another approach involves attaching other heterocyclic rings to the C2 position. A series of benzothiazole derivatives bearing different five-membered aromatic rings (pyrrole, furan, thiophene) at C2 were evaluated for their antioxidant and photoprotective properties. mdpi.compharmacyjournal.org The results showed that the nature of the attached ring significantly influenced these activities, with the 2-(furan-2-yl)benzothiazole derivative showing the best UVB-photoprotective profile, and the 2-(thiophen-2-yl)benzothiazole being the most photostable. mdpi.com

Stereochemical Considerations in Fluorinated Benzothiazolone Derivatives

Stereochemistry plays a paramount role in the interaction between a small molecule and its biological target. While specific studies on the stereochemical aspects of 5,7-difluoro-2(3H)-benzothiazolone itself are limited, the principles derived from other fluorinated bioactive molecules are highly relevant. The introduction of fluorine can significantly influence the conformational preferences of a molecule, which can be critical for its activity. nih.govjchr.org

One of the key stereoelectronic interactions involving fluorine is the gauche effect. researchgate.net This effect describes the tendency of a C-F bond to align in a gauche (dihedral angle of ~60°) rather than anti orientation relative to an adjacent electron-rich bond or lone pair. nih.gov In derivatives of this compound that possess flexible side chains (e.g., at the N3 position), this effect could lock the side chain into a specific, bioactive conformation. For example, a fluorine atom on a side chain can form a stabilizing gauche interaction with a vicinal nitrogen or oxygen atom, reinforcing a particular spatial arrangement that might be optimal for receptor binding.

Furthermore, if chiral centers are present either on the benzothiazolone core or on its substituents, the different enantiomers or diastereomers can exhibit vastly different biological activities. Fluorine's unique electronic properties can amplify these differences by altering the stability of diastereomeric transition states during binding or by engaging in specific chiral interactions within a binding pocket. Although direct experimental data for fluorinated benzothiazolones is scarce, it is a critical consideration in the design of new, more potent, and selective analogues.

Comparative SAR Analysis with Related Benzothiazole and Benzoxazole Scaffolds

Benzoxazoles, where the sulfur atom of the benzothiazole ring is replaced by oxygen, are close structural bioisosteres. Comparing the SAR of these two scaffolds provides valuable information about the role of the heteroatom in biological activity. The switch from sulfur to oxygen alters bond angles, bond lengths, lipophilicity, and hydrogen-bonding capacity, which can lead to different pharmacological profiles.

In the realm of anticancer agents, the replacement of a benzothiazole scaffold with benzoxazole or benzimidazole (B57391) has been shown to have varied effects. In one study, this substitution resulted in a slight decrease in potency against HCT-116 cancer cells, though the activity was largely retained. chim.it This suggests that for that particular mode of action, the sulfur atom is preferred but not absolutely essential.

Conversely, in the context of agricultural fungicides, benzoxazole derivatives have sometimes demonstrated greater potency than their benzothiazole counterparts against certain fungal strains. This highlights that the optimal scaffold can be target-dependent. Studies of antibacterial agents have also shown divergent results, with one report indicating that benzothiazole derivatives were more active than the corresponding oxazole derivatives.

These comparative analyses underscore that while benzothiazole and benzoxazole are structurally similar, the subtle electronic and steric differences imparted by sulfur versus oxygen can be leveraged to fine-tune activity and selectivity for a specific biological target.

Preclinical Biological Activity and Mechanistic Elucidation of 5,7 Difluoro 2 3h Benzothiazolone Derivatives

In Vitro Cellular Activity Assessment (Excluding Clinical Human Trials)

Benzothiazole (B30560) derivatives have been extensively investigated for their potential as anti-cancer agents. The introduction of fluorine atoms into the benzothiazole ring can significantly modulate the cytotoxic profile of these compounds. While specific data on 5,7-Difluoro-2(3H)-benzothiazolone derivatives is limited in publicly available research, the broader class of benzothiazole derivatives has demonstrated significant anti-proliferative and cytotoxic effects against a panel of human cancer cell lines.

For instance, a series of newly synthesized benzothiazole derivatives demonstrated notable cytotoxic activity against the human breast cancer cell line, MCF-7. nih.govnih.gov Several of these compounds exhibited greater potency than the standard chemotherapeutic agent, cisplatin, with IC₅₀ values as low as 5.15 μM compared to 13.33 μM for cisplatin. nih.gov The cytotoxic mechanism was linked to the induction of oxidative stress, characterized by increased superoxide (B77818) dismutase activity and depletion of intracellular antioxidants like glutathione. nih.gov

The anti-proliferative effects of benzothiazole derivatives extend to other cancer types as well. Studies on paraganglioma and pancreatic cancer cell lines revealed that novel phenylacetamide derivatives containing the benzothiazole nucleus induced a marked reduction in cell viability at low micromolar concentrations. psu.edunih.gov

Furthermore, research on benzofuran (B130515) derivatives, which share some structural similarities with benzothiazoles, has highlighted the anti-cancer potential of halogenated compounds. For example, a methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivative showed promising activity against the A549 human lung carcinoma cell line. uni-halle.de Similarly, a novel benzimidazole (B57391) derivative exhibited significant anti-proliferative activity against HepG2 (human liver cancer) and A549 cells. researchgate.net

Interactive Table: Cytotoxic Activity of Benzothiazole and Related Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Benzothiazole Derivative | MCF-7 | 5.15 | nih.gov |

| Cisplatin (Reference) | MCF-7 | 13.33 | nih.gov |

| Phenylacetamide Benzothiazole Derivative | Pancreatic Cancer Cells | Low µM | psu.edu |

| Benzofuran Derivative | A549 | Not specified | uni-halle.de |

| Benzimidazole Derivative | HepG2 | 15.58 | researchgate.net |

| Benzimidazole Derivative | A549 | 15.80 | researchgate.net |

A key mechanism through which many anti-cancer agents exert their effect is the induction of programmed cell death, or apoptosis. Several studies have confirmed that benzothiazole derivatives can trigger apoptosis in cancer cells through various signaling pathways.

One novel benzothiazole derivative, N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11), was found to be highly cytotoxic to U87 glioblastoma and HeLa cervix cancer cells, with IC₅₀ values below 50 nM. nih.gov This compound induced classic apoptotic features such as DNA fragmentation and nuclear condensation. Mechanistic studies revealed that PB11 up-regulated the expression of caspase-3 and cytochrome-c while down-regulating the PI3K/AKT signaling pathway, a key survival pathway in many cancers. nih.gov

Another novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was shown to induce apoptosis in colorectal cancer (CRC) cells via the mitochondria-mediated intrinsic pathway. frontiersin.orgnih.gov This was evidenced by the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins Bax and Bad. frontiersin.org The compound also led to a loss of mitochondrial membrane potential, a critical event in the intrinsic apoptotic cascade. frontiersin.org

The induction of apoptosis by benzofuran derivatives has also been reported. A methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivative was found to significantly increase the activity of caspases 3 and 7 in both HepG2 and A549 cells, indicating a caspase-dependent apoptotic mechanism. uni-halle.de

The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Benzothiazole derivatives have shown promise in this area, with studies demonstrating their activity against a range of both Gram-positive and Gram-negative bacteria.

A series of fluoro-benzothiazole derivatives were synthesized and screened for their antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net The results indicated that the fluorobenzothiazole scaffold plays a crucial role in the observed antibacterial properties, with many of the synthesized compounds showing moderate to significant activity. researchgate.net

In another study, benzothiazole derivatives of isatin (B1672199) were found to exhibit better antibacterial activity against Gram-negative strains, such as E. coli and Pseudomonas aeruginosa, than against Gram-positive strains. nih.gov One particular derivative showed excellent activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 3.1 µg/ml, which was more potent than the reference drug ciprofloxacin (B1669076) (MIC = 12.5 µg/ml). nih.gov

Furthermore, pyrimidine (B1678525) and pyrrole (B145914) analogues of benzothiazole have demonstrated potent antibacterial action against both Gram-positive and Gram-negative bacterial strains. nih.gov The inclusion of a para-fluoro phenyl group at the 4th position of the pyridopyrimidine and pyrrole moieties was found to enhance the antibacterial activity. nih.gov

Interactive Table: Antibacterial Activity of Benzothiazole Derivatives

| Compound Class | Bacterial Strain | MIC | Reference |

| Benzothiazole-isatin derivative | E. coli | 3.1 µg/ml | nih.gov |

| Benzothiazole-isatin derivative | P. aeruginosa | 6.2 µg/ml | nih.gov |

| Ciprofloxacin (Reference) | E. coli | 12.5 µg/ml | nih.gov |

| Pyridopyrimidine benzothiazole analogue | S. aureus | 8 µmol L⁻¹ | nih.gov |

| Pyridopyrimidine benzothiazole analogue | S. pneumonia | 4 µmol L⁻¹ | nih.gov |

| Pyridopyrimidine benzothiazole analogue | C. pneumoniae | 10 µmol L⁻¹ | nih.gov |

| Pyridopyrimidine benzothiazole analogue | E. coli | 5 µmol L⁻¹ | nih.gov |

In addition to their antibacterial properties, benzothiazole derivatives have also been evaluated for their antifungal activity. One study investigated the in vitro antifungal activity of 6-amino-2-n-pentylthiobenzothiazole (B1222970) (APB) against 26 strains of the genus Candida. nih.gov The susceptibility of the majority of the strains was significant, with IC₅₀ values of ≤ 40 µmol/ml for 17 of the strains. nih.gov

Another study focused on benzothiazole derivatives as multifunctional agents for skin damage and found that certain compounds exhibited good growth inhibition of dermatophytes and Candida albicans. nih.gov

The antifungal mechanism of some heterocyclic compounds has been linked to the mobilization of intracellular Ca²⁺, an important characteristic for fungicidal activity. researchgate.net While this was studied in the context of benzofuran derivatives, it suggests a potential mechanism that could be relevant for benzothiazole analogues as well.

Tuberculosis remains a major global health problem, and the development of new anti-tubercular drugs is a priority. Benzothiazole derivatives have emerged as a promising class of compounds in this area.

A series of 2-mercaptobenzothiazole (B37678) derivatives were synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Ra, M. bovis (BCG), and M. tuberculosis H37Rv mc² 6230. nih.gov Several of these compounds showed a good anti-tubercular response. nih.gov

Furthermore, a study on fluoro-benzothiazole derivatives linked with a thiazolidinone ring system reported promising anti-mycobacterial activity. psu.edu The purity of the compounds was confirmed, and their activity was screened against the human virulent H37RV strain of M. tuberculosis. psu.edu

Research on coumarin-tethered thiazole (B1198619) derivatives also demonstrated potential anti-tubercular activity against M. tuberculosis (H37 RV strain) using the microplate Alamar Blue assay (MABA). espublisher.com The most potent compounds exhibited a Minimum Inhibitory Concentration (MIC) of 1.6 μg/ml. espublisher.com

Chronic inflammation is implicated in a wide range of diseases. Benzothiazole derivatives have been investigated for their anti-inflammatory properties in various preclinical models.

Several thiazolyl/benzothiazolyl/benzo[d]isothiazolyl Schiff bases and hydrazones have been tested for their in vivo anti-inflammatory activity using the carrageenan-induced mice paw edema test. espublisher.com The inhibition of edema ranged from 16.3% to 64%, indicating a significant anti-inflammatory effect that was dependent on the structural characteristics of the compounds. espublisher.com

In an in vitro model using RAW264.7 macrophages, a suitable model for studying inflammation, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were evaluated. rsc.orgnih.gov Most of these compounds effectively inhibited the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). rsc.org

The crucial role of the fluorine atom in the anti-inflammatory activity of certain heterocyclic compounds has also been noted, with its value correlating with calculated lipophilicity and solubility. rsc.org This suggests that 5,7-difluoro substitution on the benzothiazole ring could be a promising strategy for developing potent anti-inflammatory agents.

Enzyme Inhibition Studies (e.g., NQO2, AChE, CYP1A1, Topo II)

Derivatives of the benzothiazole scaffold have demonstrated inhibitory activity against several key enzymes implicated in disease.

NAD(P)H:quinone oxidoreductase 2 (NQO2): Inhibitors of NQO2 are being explored for their potential in cancer therapy and for mitigating oxidative damage in neuroinflammation. nih.gov Following a lead from resveratrol (B1683913), a known NQO2 inhibitor, researchers have designed and synthesized benzothiazole derivatives to target this enzyme. nih.gov Studies on various substituted benzothiazoles revealed potent inhibitory activity, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov For instance, a 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole was found to be a potent inhibitor with an IC50 of 25 nM. nih.gov

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy. Novel benzothiazole derivatives have been designed as dual inhibitors of AChE and monoamine oxidase B (MAO-B). plos.org Biological evaluations showed that several of these compounds displayed significant inhibitory activity against the AChE enzyme, with some derivatives, like compound 4f (a specific synthesized benzothiazole), showing an IC50 value of 23.4 ± 1.1 nM. plos.org

Cytochrome P450 1A1 (CYP1A1): The metabolic activation of certain benzothiazole derivatives appears to be a critical step for their biological effect, particularly their antitumor activity. The antitumor agent 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole (5F-203) relies on metabolic activation by the CYP1 family of cytochromes. nih.gov Studies have shown a significant correlation between the sensitivity of cancer cell lines to 5F-203 and the induced expression of CYP1A1. nih.gov Inhibition of CYP1A1 induction with resveratrol led to a decreased sensitivity to 5F-203, confirming that the compound's toxicity requires activation by this enzyme. nih.gov

Topoisomerase II (Topo II): DNA topoisomerases are crucial enzymes for managing DNA topology and are validated targets for anticancer drugs. researchgate.netesisresearch.org Benzothiazole-based derivatives have been identified as effective inhibitors of human DNA topoisomerase IIα. researchgate.netnih.gov In one study, a series of 2-(substituted-phenyl)benzothiazoles were synthesized and evaluated, with most showing Topo II inhibitory activity at 100 µM. nih.gov A specific derivative, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), was found to be a particularly effective human topoisomerase IIα inhibitor with an IC50 value of 39 nM. researchgate.netesisresearch.org Mechanistic studies suggested this compound acts as a catalytic inhibitor rather than a topoisomerase poison. researchgate.netesisresearch.org

Enzyme Inhibition by Benzothiazole Derivatives

| Enzyme Target | Derivative Class | Key Findings | Reported IC50 Values | Reference |

|---|---|---|---|---|

| NQO2 | Substituted Benzothiazoles | Act as potent inhibitors, mimicking resveratrol. | 25 nM for 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole | nih.gov |

| AChE | Novel Benzothiazoles | Dual inhibition of AChE and MAO-B for potential Alzheimer's treatment. | 23.4 nM for compound 4f | plos.org |

| CYP1A1 | 5-Fluoro-benzothiazoles | Induction of CYP1A1 is required for the cytotoxic activity of the compound. | Not an inhibitor, but an inducer. Correlation between induction and sensitivity (R=0.752). | nih.gov |

| Topo IIα | 2-(Substituted-phenyl)benzothiazoles | Act as catalytic inhibitors of the enzyme. | 39 nM for compound BM3 | researchgate.netesisresearch.org |

Protein Aggregation Inhibition (e.g., Tau and α-Synuclein Fibrils)

The aggregation of proteins like tau and α-synuclein is a pathological hallmark of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. researchgate.net Benzothiazole and indole-based compounds have been rationally designed to target these protein aggregates. researchgate.net These designs often involve a hybridization strategy between known anti-aggregation agents. researchgate.net Using techniques like the Thioflavin-T (ThT) fluorescence assay and transmission electron microscopy (TEM), studies have demonstrated that certain benzothiazole derivatives can significantly inhibit the formation of both tau and α-synuclein fibrils. researchgate.net Some compounds also show promising activity against the formation of α-synuclein oligomers and can reduce α-synuclein inclusion in cell-based models. researchgate.net

Mechanistic Investigations at the Molecular and Cellular Level

Understanding the precise molecular and cellular mechanisms of action is critical for the development of targeted therapeutics.

Target Identification and Validation (e.g., Aryl Hydrocarbon Receptor (AhR) and Cytochrome P450 1A1 (CYP1A1) Induction)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of various genes, including cytochrome P450 enzymes like CYP1A1. nih.gov The activation of the AhR/CYP1A1 pathway is a known mechanism for the metabolic activation of various compounds. nih.gov Research has identified benzothiazole derivatives as a class of AhR agonists. nih.govnih.gov These compounds can directly stimulate AhR DNA binding and activate AhR-dependent gene expression. nih.govnih.gov

This mechanism is particularly relevant for the antitumor activity of certain fluorinated benzothiazoles. As mentioned, the antitumor agent 5F-203 requires metabolic activation, and its efficacy is strongly correlated with the induction of CYP1A1 expression via AhR activation. nih.gov This suggests that the AhR/CYP1A1 pathway is a key determinant of the biological activity of these specific derivatives. nih.gov

DNA Adduct Formation